molecular formula C10H12Br2 B189841 1,3-Dibromo-5-tert-butylbenzene CAS No. 129316-09-2

1,3-Dibromo-5-tert-butylbenzene

Cat. No. B189841
M. Wt: 292.01 g/mol
InChI Key: SSPNOMJZVHXOII-UHFFFAOYSA-N
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Scientific Research Applications

Preparation and Derivative Synthesis

1,3-Dibromo-5-tert-butylbenzene serves as a precursor in the synthesis of various chemical compounds. For instance, its use is illustrated in the preparation of arylphosphines, as shown in a study focusing on the convenient preparation from 1-bromo-3,5-di-tert-butylbenzene, which is derived from 1,3,5-tri-tert-butylbenzene (Komen & Bickelhaupt, 1996).

Thermochemical Properties

Research on branched alkylsubstituted benzenes, including tert-butylbenzene derivatives, has contributed significantly to understanding the thermochemical properties of these compounds. This includes measurements of formation enthalpies, vaporization, and strain enthalpies, aiding in the quantitative understanding of the structure-energetics relationship in alkylbenzenes (Verevkin, 1998).

Pharmaceutical Compatibility Evaluation

The compound's derivative, 1,3-Di-tert-butylbenzene (DBB), has been evaluated for its compatibility with drug packaging materials. Microwave-assisted extraction combined with gas chromatography-mass spectrometry was used to determine the presence of DBB in antimicrobial peptide sprays, ensuring the safety and compatibility of the drug with its packaging materials (Liu et al., 2019).

Molecular Structure Analysis

The molecular structure and internal ordering of 1,3,5–tri-tert-butylbenzene, a related compound, have been studied using X-ray diffraction. Such studies are crucial in determining the molecular correlations and packing manners in liquid states of these compounds (Drozdowski, Hałas, & Śliwińska-Bartkowiak, 2017).

Redox Shuttle Stability for Lithium-Ion Batteries

Research on derivatives like 3,5-di-tert-butyl-1,2-dimethoxybenzene (a structurally similar compound to 1,3-Dibromo-5-tert-butylbenzene) has explored its potential as a redox shuttle additive for overcharge protection in lithium-ion batteries. Such studies include the investigation of electrochemical stability and molecular structures, which are crucial for battery safety and efficiency (Zhang et al., 2010).

Ionic Liquid-Catalyzed Reaction Thermochemistry

The compound has relevance in the study of the chemical equilibrium of tert-butylbenzenes, including their isomerization and transalkylation reactions. These studies, often using ionic liquids as catalysts, provide insights into the reaction enthalpies and equilibrium constants, crucial for chemical synthesis and industrial processes (Verevkin et al., 2008).

Future Directions

While there are no specific future directions mentioned for 1,3-Dibromo-5-tert-butylbenzene, its use as a reactant in various chemical reactions2 suggests that it may continue to be valuable in the field of organic synthesis. Further research could explore new reactions and applications for this compound.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

1,3-dibromo-5-tert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPNOMJZVHXOII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375598
Record name 1,3-dibromo-5-tert-butylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-5-tert-butylbenzene

CAS RN

129316-09-2
Record name 1,3-dibromo-5-tert-butylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(tert-Butyl)-1,3-dibromobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirring solution of 2,6-dibromo-4-tert-butylaniline in 115 mL of EtOH was added 11.5 mL of concentrated H2SO4. To the stirring solution at 90° C. was added 8.8 g of NaNO2 in several portions. After 37 h, EtOAc and 120 mL of H2O were added, and the layers separated. The organic layer was washed with 40 mL of brine, dried over Na2SO4, filtered, and concentrated. Purification by flash silica gel chromatography (hexanes) provided 8.15 g of 1,3-dibromo-5-tert-butylbenzene as a yellow-brown oil with some impurity.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
B Souharce, CJ Kudla, M Forster… - Macromolecular …, 2009 - Wiley Online Library
In this contribution, we present the synthesis and characterization of poly[9‐(4‐alkylphenyl)carbazole‐3,6‐diyl] and poly[1,3‐bis(3′‐alkylcarbazole‐9′‐yl)‐5‐alkylphenylene‐6′,6″‐…
Number of citations: 38 onlinelibrary.wiley.com
N Esteban, ML Ferrer, CO Ania… - … Applied Materials & …, 2020 - ACS Publications
A new generation of confined palladium(II) catalysts covalently attached inside of porous organic polymers (POPs) has been attained. The synthetic approach employed was …
Number of citations: 21 pubs.acs.org
N Deak, OT Du Boullay, IT Moraru… - Dalton …, 2019 - pubs.rsc.org
New chiral heteroleptic germanium(II) and tin(II) metallylenes were obtained using 1-(para-tolylsulfinyl)-3-tosyl-5-tert-butyl-benzene as a non-symmetric O,C,O-chelating pincer ligand. …
Number of citations: 12 pubs.rsc.org
Y Li, A Yagi, K Itami - Journal of the American Chemical Society, 2020 - ACS Publications
The synthesis, structures, and properties of highly twisted, nonplanar aromatic macrocycles are described. These macrocycles with an approximately 90 twist angle were synthesized by …
Number of citations: 34 pubs.acs.org
P Pander, A Sil, RJ Salthouse, CW Harris… - Journal of Materials …, 2022 - pubs.rsc.org
We present an experimental and theoretical study of aggregate excited states formed by complexes of the type Pt(N^C^N)Cl, which display near-infrared (NIR) photoluminescence in …
Number of citations: 13 pubs.rsc.org
J Fischer, M Schürmann, M Mehring… - …, 2006 - ACS Publications
The syntheses and molecular structures of the bromo-substituted triarylphosphane sulfide (3-Br-5-t-Bu-C 6 H 3 )P(S)Ph 2 (1), the arylphosphonic acid di-isopropyl ester {3-t-Bu-5-[P(S)…
Number of citations: 67 pubs.acs.org
P Jakubec, ME Muratore, I Aillaud, AL Thompson… - Tetrahedron …, 2015 - Elsevier
Two new families of chiral arenesulfonic acids were synthesised in a short, robust and scalable synthetic sequence involving a key cross-coupling step of an aromatic scaffold with a …
Number of citations: 8 www.sciencedirect.com
MX Wang - Chemical communications, 2008 - pubs.rsc.org
Heterocalixaromatics, the heteroatom bridged calix(hetero)arenes, have been emerging as new generation macrocyclic host molecules in supramolecular chemistry recently. Being …
Number of citations: 191 pubs.rsc.org
N Deak, PM Petrar, S Mallet‐Ladeira… - … A European Journal, 2016 - Wiley Online Library
The synthesis and characterization of an E 2 CE 2 bis‐sulfonyl aryl pincer ligand and its efficiency for the stabilization of compounds containing low‐valent Group 14 elements (Ge and …
HH Kuo, LY Hsu, JY Tso, WY Hung, SH Liu… - Journal of Materials …, 2018 - pubs.rsc.org
A series of six Ir(III)-based blue-emitting bis-tridentate phosphors, for which a 6-pyrazoly-2-phenoxypyridine (pzyPx) chelate is functionalized with either a m- or p-CF3 substituent at the …
Number of citations: 17 pubs.rsc.org

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